molecular formula C12H18Cl2N2 B610496 RJR 2429 dihydrochloride CAS No. 1021418-53-0

RJR 2429 dihydrochloride

Cat. No. B610496
M. Wt: 261.19
InChI Key: PIUNXHHZRIUBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RJR 2429 dihydrochloride is a drug that acts as an agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . It is stronger than nicotine but weaker than epibatidine in most assays, and with high affinity for both α3β4 and α4β2 subtypes, as well as the less studied α1βγδ subtype .


Synthesis Analysis

The synthesis of RJR 2429 dihydrochloride involves the creation of 2- (pyridin-3-yl)-1-azabicyclo [3.2.2]nonane, 2- (pyridin-3-yl)-1-azabicyclo [2.2.2]octane, and 2- (pyridin-3-yl)-1-azabicyclo [3.2.1]octane . These are a class of potent nicotinic acetylcholine receptor-ligands .


Molecular Structure Analysis

The empirical formula of RJR 2429 dihydrochloride is C12H16N2 · 2HCl . Its molecular weight is 261.19 . The SMILES notation for the compound is [H]Cl. [H]Cl.C1 (C2=CN=CC=C2)N3CCC (CC3)C1 .


Chemical Reactions Analysis

RJR 2429 dihydrochloride is a potent nAChR agonist that displays selectivity for α 4 β 2 (K = 1 nM) and α 1 βγδ subtypes . It induces dopamine release from striatal neurons (EC 50 = 2 nM) and inhibits ion flux in thalamic neurons (IC 50 = 154 nM) .


Physical And Chemical Properties Analysis

RJR 2429 dihydrochloride is a white solid . It is soluble in water at a concentration of 5 mg/mL .

Scientific Research Applications

Neuropharmacology

  • RJR 2429 dihydrochloride is a potent nAChR agonist that displays selectivity for α4β2 (K i = 1 nM) and α1βγδ subtypes . It’s used in neuropharmacology research to study the role of these receptors in the nervous system.
  • The compound is typically applied to cultured neurons or brain slices, and its effects on ion flux or neurotransmitter release are measured .
  • It has been found to induce dopamine release from striatal neurons (EC 50 = 2 nM) and inhibit ion flux in thalamic neurons (IC 50 = 154 nM) .

Drug Development

  • RJR 2429 dihydrochloride’s selectivity for certain nAChR subtypes makes it a valuable tool in drug development .
  • In vitro studies are conducted to test the compound’s effects on various cell types. These studies often involve applying the compound to cells and measuring changes in cellular processes .
  • The compound’s effects on dopamine release and ion flux suggest potential therapeutic applications .

In Vitro Studies

  • RJR 2429 dihydrochloride has been used in in vitro studies to understand its effects on human muscle nicotine ACh receptor (nAChR) .
  • The compound is applied to human muscle cells in a controlled environment, and its effects on the nAChR are measured .
  • The studies have shown that RJR 2429 dihydrochloride is extremely potent in activating human muscle nAChR (EC50 = 59 +/- 17 nM; Emax = 110 +/- 09% vs. nicotine) .

Catecholamine Release

  • RJR 2429 dihydrochloride is a putative α3β4 agonist that potentiates catecholamine release .
  • In this application, the compound is applied to cells, and its effects on catecholamine release are measured .
  • The results have shown that RJR 2429 dihydrochloride can potentiate catecholamine release .

Ligand Binding Studies

  • RJR 2429 dihydrochloride is used in ligand binding studies to understand the interaction between the compound and nicotinic acetylcholine receptors .
  • The compound is applied to cells expressing these receptors, and its binding affinity is measured .
  • The studies have shown that RJR 2429 dihydrochloride has a high binding affinity for α4β2 and α1βγδ subtypes .

Pharmacokinetic Studies

  • RJR 2429 dihydrochloride is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
  • In these studies, the compound is administered to animals, and its concentration in various tissues and fluids is measured over time .
  • The results from these studies provide valuable information about the compound’s pharmacokinetic properties .

Safety And Hazards

RJR 2429 dihydrochloride is for research use only . It is not for sale to patients . Synthetic products have potential research and development risk . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUNXHHZRIUBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RJR 2429 dihydrochloride

CAS RN

1021418-53-0
Record name RJR-2429 dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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